Compound Description: Alectinib hydrochloride is an anticancer medication used as a first-line treatment for non-small cell lung cancer. It was approved for medical use ten years ago. []
Relevance: While Alectinib Hydrochloride shares the presence of a morpholine ring with (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride, its core structure is significantly different, featuring a benzo[b]carbazole moiety. Therefore, it is not directly structurally related. []
(S)-3-(4-Fluorophenyl)morpholin-2-one
Compound Description: This compound serves as a key chiral intermediate in the synthesis of Aprepitant, an antiemetic drug. []
Relevance: (S)-3-(4-Fluorophenyl)morpholin-2-one exhibits substantial structural similarity to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. Both compounds share a core structure composed of a morpholine ring directly bonded to a 4-fluorophenyl group. The distinction arises from the substituents on the morpholine ring. []
Compound Description: This compound acts as a substance P (neurokinin-1) receptor antagonist and is useful in treating conditions like emesis and inflammatory diseases. []
(3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one
Compound Description: This compound is a key intermediate in the synthesis of Aprepitant, an NK1 receptor antagonist. []
Relevance: (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one shares structural similarities with (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride, both containing a morpholine ring directly linked to a 4-fluorophenyl group. The presence of a benzyl substituent on the morpholine ring and a different position for the carbonyl group in (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one are the main structural differences. []
Compound Description: This compound is a crucial intermediate in the synthesis of Fosaprepitant, an antiemetic drug. []
(3S,4R)-4-(4-Fluorophenyl)piperidine-3-methanol
Compound Description: This compound is a potential impurity found in Paroxetine Hydrochloride, an antidepressant. []
Relevance: This compound, while containing a 4-fluorophenyl group, is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The core structure differs, with a piperidine ring instead of a morpholine ring. []
Compound Description: HEC72702 is a potent hepatitis B virus (HBV) capsid inhibitor, designed based on the clinical candidate GLS4. It exhibits improved pharmacokinetic properties and reduced hERG activity and CYP enzyme induction compared to GLS4. []
Compound Description: LDK1229 acts as a cannabinoid CB1 receptor inverse agonist and belongs to the benzhydryl piperazine analog class. It exhibits comparable efficacy to SR141716A in antagonizing the basal G protein coupling activity of CB1. []
Relevance: LDK1229 is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. While both compounds contain fluorine substituents, their core structures differ. LDK1229 features a piperazine ring with two 4-fluorophenyl groups attached to a central carbon atom, while (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride has a morpholine ring directly linked to a 4-fluorophenyl group. []
Compound Description: SAR125844 is a highly potent and selective MET kinase inhibitor, showing promise as a parenteral agent for treating MET-dependent cancers. Its development focused on achieving a balance between potency, selectivity, and pharmacokinetic properties. []
Compound Description: This compound is an orally bioavailable KCNQ2 opener that does not exhibit CYP3A4 metabolism-dependent inhibition. []
Relevance: Compound 2 shares a structural resemblance to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride, both containing a morpholine ring directly linked to a benzene ring. The presence of the acrylamide group and an additional fluorine atom on the benzene ring in Compound 2 distinguishes it from the target compound. []
Compound Description: This series of compounds were evaluated for their antibacterial and hemolytic activities, showing promising potential in both areas. []
Compound Description: This compound serves as a key intermediate in the synthesis of Aprepitant. []
Relevance: This hydrochloride salt shares a significant structural resemblance to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride, with both possessing a morpholine ring directly attached to a 4-fluorophenyl group. The key difference lies in the presence of a bulky substituent on the morpholine ring in this compound. []
Compound Description: This compound, in its crystalline hydrochloride salt form, is proposed for the treatment of pain, obesity, hyperphagia, diabetes, and related metabolic disorders. []
Relevance: Although both this compound and (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride contain a 4-fluorophenyl group, they are not directly structurally related. The core structures differ significantly, with the former containing indole, piperazine, and azetidine rings, while the latter features a morpholine ring. []
Compound Description: This compound represents a novel spirocyclic propionamide derivative synthesized through a multi-step process. []
Relevance: This propionamide derivative is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. Although both compounds possess a 4-fluorophenyl substituent, their core structures are distinct. The former features a complex spirocyclic system with multiple rings, while the latter has a simpler morpholine ring directly linked to the fluorophenyl group. []
(3-Chloro-4-fluorophenyl)-[7-(3-morpholin-4-ylpropoxy)-6-nitroquinazolin-4-yl]amine and (3-Chloro-4-fluorophenyl)-[7-(3-morpholin-4-ylpropoxy)-6-aminoquinazolin-4-yl]amine
Compound Description: These compounds are synthesized using a one-pot reaction and share a similar structure, with the nitro group in the former reduced to an amino group in the latter. []
Compound Description: This compound exhibits activity as an NK1/NK2 antagonist. Specific crystalline forms of this compound have been patented for their potential therapeutic applications. []
Compound Description: Compound I, existing in three crystalline forms (A, B, and C), demonstrates potential as a cancer treatment by modulating protein kinase activity. []
Compound Description: This compound has a crystalline hydrate form and, similar to Compound I, shows potential for treating cancer through its modulatory effect on protein kinase activity. []
Compound Description: This compound has been characterized using X-ray crystallography, revealing its molecular conformation and crystal packing arrangement. []
Compound Description: Compound 7 shows potential as an anti-breast cancer agent, exhibiting higher potency against the MCF-7 breast cancer cell line compared to the standard drug 4-hydroxytamoxifen. Molecular docking studies suggest its interaction with the estrogen receptor α (ERα) as a potential mechanism of action. []
Compound Description: This compound is a neuroleptic agent primarily metabolized in the liver and eliminated through urine in both rats and humans. []
Relevance: This compound, while containing a 4-fluorophenyl group, is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The presence of the piperazine and cyclohexyl rings, along with the butanone chain, distinguishes it from (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. []
Compound Description: BRL 29060A is a labeled version of Paroxetine, an antidepressant, synthesized using carbon-14 and carbon-13 labeling techniques. []
Relevance: While this compound contains a 4-fluorophenyl group, it is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The presence of a piperidine ring instead of a morpholine ring, along with the methylenedioxyphenoxymethyl substituent, distinguishes it from the target compound. []
Compound Description: This compound exhibits potent and long-lasting neuroleptic activity. Its pharmacological properties have been extensively studied in various in vitro and in vivo models for antipsychotic activity. []
Relevance: This compound is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. Despite sharing a 4-fluorophenyl group, their core structures differ significantly, with the former containing a complex hexahydro-1H-pyrido[4,3-b]indole system, while the latter features a morpholine ring. []
Compound Description: This compound, synthesized from 2-(2,4-dichloro-5-fluorophenyl)-4-(2-hydroxyethyl)morpholin-2-ol, has been characterized using X-ray crystallography, revealing its molecular conformation and crystal packing arrangement, which is stabilized by N—H⋯Cl and O—H⋯Cl intermolecular hydrogen bonds. []
Compound Description: These pyrazoline derivatives, synthesized from 4,4'-difluorochalcone, have been characterized using various spectroscopic techniques and single-crystal X-ray diffraction, providing insights into their molecular structures and crystal packing arrangements. []
Relevance: These compounds, while containing 4-fluorophenyl groups, are not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The presence of the pyrazole ring in these compounds differentiates them from (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride, which features a morpholine ring. []
Dihydrochloride of 2-[2-[4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxy]acetic Acid
Compound Description: Specific crystalline forms of this compound have been patented, characterized by their X-ray diffraction patterns. []
Relevance: Although this compound contains 4-fluorophenyl groups, it is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The presence of the piperazine ring and the acetic acid moiety in this compound distinguishes it from (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride, which features a morpholine ring. []
Compound Description: GBR12909 is a high-affinity and selective dopamine transporter (DAT) inhibitor. Its hydrochloride salt exhibits non-merohedral twinning in its triclinic crystal structure. []
Relevance: GBR12909, while sharing the presence of 4-fluorophenyl groups, is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The presence of the piperazine ring and the extended propyl chain in GBR12909 differentiates it from (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride, which features a morpholine ring. []
Compound Description: 4-F-3-Methyl-α-PVP Hydrochloride is an analog of the psychoactive substance 4-F-α-PVP. Its structure was elucidated through various spectroscopic techniques, including NMR and mass spectrometry. []
Relevance: These compounds, although containing a 4-fluorophenyl group, are not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The core structures differ, featuring a pyrrolidine ring and a pentanone chain, distinct from the morpholine ring in the target compound. []
Compound Description: This compound is a degradation impurity of paroxetine hydrochloride hemihydrate (PAXIL), a widely used antidepressant. []
Relevance: While this compound contains a 4-fluorophenyl group, it is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The core structure differs, with a piperidine ring instead of a morpholine ring. []
Compound Description: A new process for obtaining this compound has been developed, aiming for a more efficient and cost-effective synthesis with higher yield. []
Compound Description: This compound and its physiologically acceptable salts, particularly the hydrochloride salt, have been proposed for treating movement disorders, including extrapyramidal symptoms induced by drugs. []
Relevance: This chromane derivative, although containing a 4-fluorophenyl group, is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The core structures differ, featuring a chromane ring system and a pyridine ring, which are absent in the target compound. []
Compound Description: This compound was synthesized using a microwave-assisted reaction involving 4-fluorobenzaldehyde, Meldrum's acid, dimedone, and cyclopentylamine hydrochloride. []
Relevance: Although this compound contains a 4-fluorophenyl group, it is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The presence of the tetrahydroquinoline ring and the cyclopentyl group in this compound distinguishes it from the target compound. []
Compound Description: p-F-HHSiD Hydrochloride and its derivatives act as potent and selective muscarinic antagonists, demonstrating varying affinities for different muscarinic receptor subtypes (M1, M2, and M3). []
Relevance: This silanol derivative, while containing a 4-fluorophenyl group, is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The core structures are distinct, with the former featuring a silicon atom linked to cyclohexyl, phenyl, and piperidinopropyl groups, while the latter has a morpholine ring directly attached to a fluorophenyl group. []
Compound Description: These enantiomers are antimuscarinic agents, with the (R)-enantiomer displaying a higher affinity for muscarinic receptors compared to the (S)-enantiomer. []
Relevance: These enantiomers, although containing a 4-fluorophenyl group, are not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The core structures are different, featuring a piperidine ring and a butanol chain, which distinguishes them from the target compound. []
Compound Description: This series of derivatives was synthesized and evaluated for their antibacterial and antifungal activities, showing promising results. []
Compound Description: These hydrochloride salts, one of which is a fluorinated analog, have been structurally characterized using X-ray crystallography and Hirshfeld surface analysis, providing insights into their molecular conformations and crystal packing arrangements. []
Relevance: These salts, although one contains a 4-fluorophenyl group, are not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The presence of the piperazine and tetrahydroquinoline rings, along with the phenylpyridine or fluorophenylpyridine substituents, distinguishes them from the target compound. []
Compound Description: MCI-225 demonstrates antidepressant activity by selectively inhibiting noradrenaline uptake and antagonizing the 5-HT3 receptor. Its pharmacological profile has been extensively studied in various animal models of depression. []
Relevance: While this compound contains a fluorophenyl group, it is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. Its core structure differs significantly, featuring a thieno[2,3-d]pyrimidine ring system and a piperazine ring, distinct from the morpholine ring in (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. []
Compound Description: F-BHCl acts as a multifunctional organic passivation molecule in perovskite solar cells, improving both power conversion efficiency and device stability. []
Compound Description: NPS 846·HCl is an NMDA receptor antagonist belonging to the diphenylpropylamine class. Its radiolabeled counterpart was synthesized for research purposes. []
Relevance: Although this compound incorporates two 3-fluorophenyl groups, it is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. Their core structures differ significantly, with NPS 846·HCl lacking a morpholine ring and instead containing a propanamine chain. []
Compound Description: Tifluadom, in both its hydrochloride and p-toluenesulfonate salt forms, has been structurally characterized. The absolute configuration of (+)-Tifluadom p-Toluenesulfonate has been determined as 2S. []
Relevance: These salts, although containing a fluorophenyl group, are not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The core structures differ, with Tifluadom featuring a benzodiazepine ring system and a thenoylaminomethyl substituent, which are absent in the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.